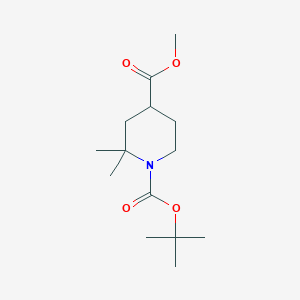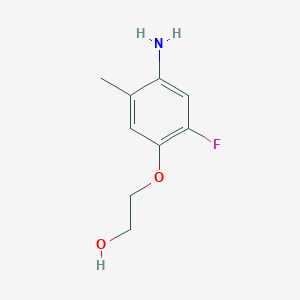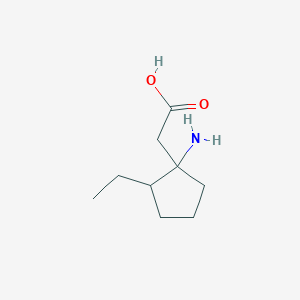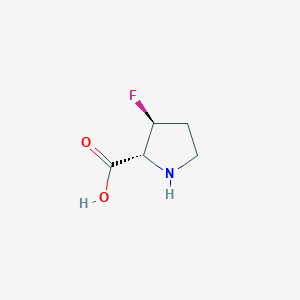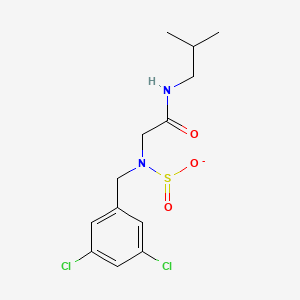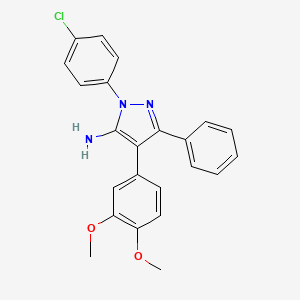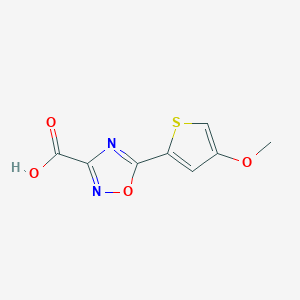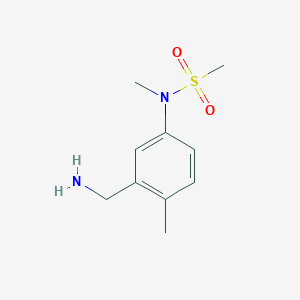![molecular formula C34H64O4Si2 B13068206 (R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple stereocenters and protective groups such as tert-butyldimethylsilyl and trimethylsilyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the methyl ester and the pentanoate group. Protective groups such as tert-butyldimethylsilyl and trimethylsilyl are added to protect reactive hydroxyl groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent reaction conditions to control the stereochemistry and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds within the structure.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, ®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate may have potential applications as a therapeutic agent. Its complex structure and functional groups could be exploited to develop new drugs with specific mechanisms of action.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of ®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- ®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-hydroxyhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Uniqueness
What sets ®-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate apart from similar compounds is the presence of both tert-butyldimethylsilyl and trimethylsilyl protective groups. These groups provide unique chemical properties and reactivity, making this compound particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C34H64O4Si2 |
|---|---|
Molecular Weight |
593.0 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-trimethylsilyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C34H64O4Si2/c1-23(13-16-30(35)36-7)26-14-15-27-31-28(18-20-34(26,27)6)33(5)19-17-25(37-40(11,12)32(2,3)4)21-24(33)22-29(31)38-39(8,9)10/h23-29,31H,13-22H2,1-12H3/t23-,24+,25-,26-,27+,28+,29-,31+,33+,34-/m1/s1 |
InChI Key |
ICDDEHFQVKORDV-QTIKYXSBSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


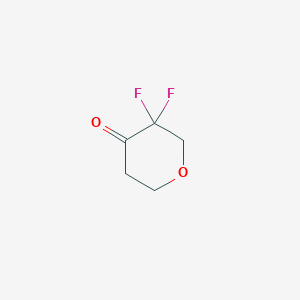
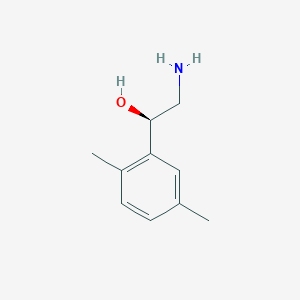
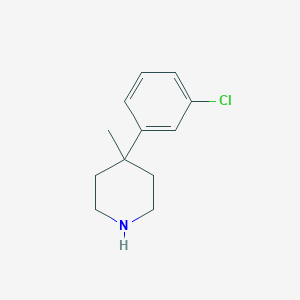
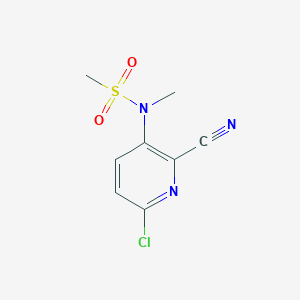
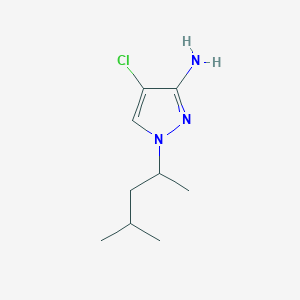
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
